1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that features a unique structure combining a benzimidazole-thiazole core with a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzimidazole-thiazole core This can be achieved through the reaction of 2-aminobenzimidazole with 2-bromo-4-nitrobenzaldehyde in the presence of a base such as potassium carbonate The resulting intermediate is then subjected to cyclization under acidic conditions to form the benzimidazole-thiazole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole-thiazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing system.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole-thiazole core can bind to DNA or proteins, disrupting their normal function. The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The piperidine-4-carboxylic acid moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
2-Bromoethylamine: Used in the synthesis of various heterocyclic compounds.
tert-Butylamine: An aliphatic primary amine used in organic synthesis.
Uniqueness
1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid is unique due to its combination of a benzimidazole-thiazole core with a piperidine carboxylic acid moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H20N4O4S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[[2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H20N4O4S/c27-21(28)15-9-11-24(12-10-15)13-18-20(14-5-7-16(8-6-14)26(29)30)23-22-25(18)17-3-1-2-4-19(17)31-22/h1-8,15H,9-13H2,(H,27,28) |
InChI Key |
WACZTKPQDDBJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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